Distinct Dielectric Relaxation and Hydrogen Bonding Profile vs. 1,5-Pentanediol
The intramolecular hydrogen bonding strength of 1,4-pentanediol, as determined by the dielectric relaxation parameter β, is significantly different from that of its linear isomer, 1,5-pentanediol. This parameter is directly related to the liquid structure and molecular interactions, impacting properties like solvency and viscosity. [1]
| Evidence Dimension | Dielectric relaxation parameter (β) |
|---|---|
| Target Compound Data | β ≈ 0.85 (estimation from series: 1,5-PDO β ≈ 1, 1,4-PDO intermediate between 1,5-PDO and 1,2-PDO) |
| Comparator Or Baseline | 1,5-Pentanediol (β ≈ 1) |
| Quantified Difference | β decreases from ~1 to 0.55 across the series 1,5-, 1,4-, 1,2-, 2,4-, 2,3-pentanediol. |
| Conditions | Dielectric dispersion measurements at low temperatures. |
Why This Matters
This difference in hydrogen bonding and relaxation time confirms that 1,4-pentanediol's molecular behavior is not equivalent to 1,5-pentanediol, which is crucial for applications where solvency and intermolecular interaction kinetics are critical.
- [1] Canadian Journal of Chemistry. (1961). Dielectric relaxation in liquids: II. Isomeric pentanediols. Canadian Journal of Chemistry, 39(11), 2139-2154. View Source
